Cas no 851211-74-0 (1H-Indole-6-carbohydrazide)

1H-Indole-6-carbohydrazide structure
1H-Indole-6-carbohydrazide structure
Nome del prodotto:1H-Indole-6-carbohydrazide
Numero CAS:851211-74-0
MF:C9H9N3O
MW:175.187261343002
MDL:MFCD11977799
CID:717026
PubChem ID:21811249

1H-Indole-6-carbohydrazide Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Indole-6-carboxylic acid hydrazide
    • 1H-INDOLE-6-CARBOHYDRAZIDE
    • 1H-Indole-6-carboxylic acid, hydrazide
    • IUMFFGBZQDGHEM-UHFFFAOYSA-N
    • 3165AC
    • 1H-Indole-6-carboxylic acid,hydrazide
    • 1H-Indole-6-carboxylicacid, hydrazide
    • AK104010
    • 1H-Indole-6-carboxylic hydrazide
    • AS-58724
    • 851211-74-0
    • EN300-4257360
    • CS-0149899
    • SCHEMBL232249
    • DTXSID20618282
    • BJB21174
    • F17946
    • AKOS009469097
    • 1H-Indole-6-carbohydrazide
    • MDL: MFCD11977799
    • Inchi: 1S/C9H9N3O/c10-12-9(13)7-2-1-6-3-4-11-8(6)5-7/h1-5,11H,10H2,(H,12,13)
    • Chiave InChI: IUMFFGBZQDGHEM-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=C2C(C=CN2)=CC=1)NN

Proprietà calcolate

  • Massa esatta: 175.074561919g/mol
  • Massa monoisotopica: 175.074561919g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 1
  • Complessità: 207
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 70.9
  • XLogP3: 1.2

1H-Indole-6-carbohydrazide Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM146745-1g
1H-indole-6-carbohydrazide
851211-74-0 95%
1g
$*** 2023-03-31
Key Organics Ltd
AS-58724-1G
1H-indole-6-carbohydrazide
851211-74-0 >95%
1g
£537.00 2025-02-09
eNovation Chemicals LLC
D782755-1g
1H-Indole-6-carboxylic acid, hydrazide
851211-74-0 95%
1g
$298 2024-07-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YR716-200mg
1H-Indole-6-carbohydrazide
851211-74-0 95+%
200mg
935.0CNY 2021-07-18
Chemenu
CM146745-1g
1H-indole-6-carbohydrazide
851211-74-0 95%
1g
$729 2021-08-05
Ambeed
A208763-1g
1H-Indole-6-carbohydrazide
851211-74-0 95%
1g
$166.0 2025-03-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1220539-5g
1H-Indole-6-carbohydrazide
851211-74-0 95%
5g
¥5832.00 2024-07-28
Enamine
EN300-4257360-0.5g
1H-indole-6-carbohydrazide
851211-74-0 95.0%
0.5g
$121.0 2025-03-15
Fluorochem
230293-1g
1H-Indole-6-carbohydrazide
851211-74-0 95%
1g
£158.00 2022-02-28
Key Organics Ltd
AS-58724-10MG
1H-indole-6-carbohydrazide
851211-74-0 >95%
10mg
£63.00 2025-02-09

1H-Indole-6-carbohydrazide Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) ;  5 - 8 min, rt
Riferimento
Microwave-assisted synthesis and molecular recognition properties of novel indole acylhydrazone receptors
Ye, Ying; Suo, Yourui; Yang, Fang; Yang, Yongjing; Han, Lijuan, Journal of Chemical Research, 2015, 39(5), 296-299

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Water ;  5 - 8 min, reflux
Riferimento
Microwave-assisted synthesis of new hydrazone compounds with two indole rings with antibacterial activities
Ye, Ying; Suo, You-rui; Yang, Fang; Yang, Yong-jing; Han, Li-juan, Huaxue Shiji, 2015, 37(7), 585-589

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1)
Riferimento
Synthesis and antibacterial activities of 6-substituted indole derivatives containing oxadiazole and sulfide units
Liu, Xing-li; Shi, Zhi-chuan; Zhao, Zhi-gang; Wang, Zhi-jing; Ye, Ying, Xinan Minzu Daxue Xuebao, 2013, 39(6), 877-880

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Hydrazine Solvents: Methanol ;  15 min
Riferimento
Microwave-assisted synthesis and characterization of indol-6-ylcarbohydrazones
Li, Qinghan; Zhao, Zhigang, Huaxue Yanjiu Yu Yingyong, 2008, 20(8), 988-991

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) ;  10 min
Riferimento
Synthesis and antibacterial activities of novel 6-substituted indole derivatives containing 1,2,4-triazole Schiff base units promoted by microwave irradiation
Liu, Xing-li; Shi, Zhi-chuan; Zhao, Zhi-gang; Wang, Xiao-hong, Xinan Minzu Daxue Xuebao, 2014, 40(1), 44-48

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Water ;  10 min, heated; cooled
Riferimento
Microwave-assisted synthesis of oxadiazoline derivatives containing indole structure and their antibacterial activities
Zhao, Zhigang; Liu, Xingli; Chen, Yu; Li, Hui; Shi, Zhichuan, Youji Huaxue, 2010, 30(12), 1949-1954

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Water ;  10 min, heated
Riferimento
Synthesis and characterization of 3-acetyl-2-aryl-5-(6-indole)-1,3,4-oxadiazoline derivatives under microwave irradiation conditions
Ye, Ying; Zhao, Zhigang; Li, Qinghan; Chen, Yu, Huaxue Yanjiu Yu Yingyong, 2009, 21(9), 1340-1343

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Water ;  10 min, heated
Riferimento
Microwave-assisted synthesis of indole-6-acylhydrazone and their antibacterial activities
Ye, Ying; Zhao, Zhigang; Liu, Xingli; Li, Qinghan, Youji Huaxue, 2009, 29(6), 993-997

1H-Indole-6-carbohydrazide Raw materials

1H-Indole-6-carbohydrazide Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:851211-74-0)1H-Indole-6-carbohydrazide
A1055180
Purezza:99%
Quantità:5g
Prezzo ($):518.0